1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions often require specific conditions such as high temperatures and the presence of catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler analog with similar structural features but lacking the additional functional groups
Properties
CAS No. |
61227-53-0 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-5,7-dimethoxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O4/c1-12(14)6-7-4-8(15-2)5-9(16-3)10(7)11(12)13/h4-5,14H,6H2,1-3H3 |
InChI Key |
FLOVODZGGAMVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C(=CC(=C2)OC)OC)O |
Origin of Product |
United States |
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